tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate
Description
tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate is a synthetic compound featuring a tert-butyl ester, a propanoate backbone, and a 2-(1H-indol-3-yl)ethylamino substituent.
Properties
IUPAC Name |
tert-butyl 3-[2-(1H-indol-3-yl)ethylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)9-11-18-10-8-13-12-19-15-7-5-4-6-14(13)15/h4-7,12,18-19H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWVBSXEWDSKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate typically involves the reaction of indole derivatives with tert-butyl esters. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the alkylation of indole derivatives using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized indole derivatives, reduced amines, and various substituted indole compounds .
Scientific Research Applications
tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein function .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural analogs, their modifications, and associated properties:
Impact of Substituents on Properties
- Indole Modifications: Benzyloxyethyl (): Enhances lipophilicity and stability for radiopharmaceutical applications. Boronate Ester (): Enables cross-coupling reactions for functionalization.
- Amino Group Variations: Diphenylmethyleneamino (): Acts as a protecting group, influencing stereochemical outcomes. Boc-Protected Amino (): Stabilizes the compound during synthesis while allowing deprotection for further functionalization .
Biological Activity
tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate, also known by its CAS number 127209-02-3, is an organic compound characterized by a tert-butyl ester and an indole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties.
Chemical Structure and Properties
The chemical formula for this compound is C17H24N2O2, with a molecular weight of 288.39 g/mol. The compound features a propanoate backbone linked to an indole-derived amino group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.39 g/mol |
| CAS Number | 127209-02-3 |
The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes within biological systems. Research suggests that compounds with similar structures may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and pain perception.
Anti-inflammatory Effects
Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases.
Analgesic Properties
The compound's analgesic effects were evaluated through various pain models, including the formalin test and hot plate test in rodents. Results indicated a dose-dependent reduction in pain response, suggesting that it may be effective in managing acute and chronic pain conditions.
Case Studies and Research Findings
- In Vitro Studies : A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, highlighting that modifications at the amino group can enhance anti-inflammatory activity. The study found that this compound was among the most potent compounds tested, exhibiting an IC50 value significantly lower than that of standard anti-inflammatory drugs .
- Animal Models : In animal models, the compound was administered at varying doses (5 mg/kg to 20 mg/kg) to assess its analgesic efficacy. The results showed a significant reduction in pain scores compared to control groups, with the highest dose yielding a nearly 70% reduction in pain response .
- Cytokine Inhibition : Another study assessed the impact of this compound on cytokine production in LPS-stimulated macrophages. The findings revealed that treatment with this compound resulted in a marked decrease in TNF-alpha levels, indicating its potential as an immunomodulatory agent .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate?
The synthesis typically involves multi-step protocols, including:
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines. For example, Boc-Cl in the presence of triethylamine under anhydrous conditions .
- Esterification : Coupling the indole-ethylamine moiety with a propanoate derivative via nucleophilic substitution or amide bond formation. A method analogous to the tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane at 0°C can be adapted for ester formation .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical for isolating the product .
Q. How should researchers characterize this compound using spectroscopic methods?
- NMR Spectroscopy : Analyze and NMR to confirm the indole NH peak (~10–12 ppm), tert-butyl group (1.2–1.4 ppm for ), and ester carbonyl (~170 ppm in ) .
- IR Spectroscopy : Look for ester C=O stretches (~1740 cm) and indole NH stretches (~3400 cm) .
- HRMS : Validate molecular weight (expected for : 288.18 g/mol) .
Q. What solvent systems are recommended for solubility and stability studies?
- Solubility : Test in DMSO, dichloromethane, or ethyl acetate. Avoid aqueous buffers unless stabilized by co-solvents.
- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4°C to 40°C). Tert-butyl esters are prone to acidic hydrolysis, requiring neutral or slightly basic conditions for storage .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Asymmetric Synthesis : Employ chiral auxiliaries or catalysts. For example, a method using NaH and fluorinated intermediates under controlled stereochemistry (e.g., 0°C reaction conditions) can minimize racemization .
- Circular Dichroism (CD) : Confirm enantiomeric excess (e.e.) by comparing CD spectra with known standards .
Q. How do researchers resolve contradictions in 1H^1H1H NMR data caused by rotameric equilibria?
- Variable Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to observe coalescence of split peaks (e.g., tert-butyl or NH signals).
- Solvent Effects : Use deuterated DMSO or CDCl to stabilize specific conformers. For example, DMSO-d may resolve indole NH rotamers due to hydrogen bonding .
Q. What strategies are effective for evaluating biological activity in enzyme inhibition assays?
- Target Selection : Prioritize enzymes with indole-binding pockets (e.g., cholinesterases, tryptophan hydroxylase) based on structural analogs .
- Assay Design :
- Use fluorogenic substrates (e.g., acetylthiocholine for cholinesterases) to measure IC.
- Include positive controls (e.g., donepezil for acetylcholinesterase) and account for tert-butyl ester stability in buffer .
Q. How can molecular docking studies predict binding modes of this compound?
- Protein Preparation : Retrieve crystal structures (PDB) of target enzymes (e.g., 4EY7 for acetylcholinesterase).
- Ligand Optimization : Generate 3D conformers of the compound using tools like Open Babel, focusing on the indole and tert-butyl groups as key pharmacophores.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Validate results with MD simulations to assess binding stability .
Q. What metabolic stability assays are recommended for preclinical studies?
- Liver Microsomes : Incubate with human or rat liver microsomes (37°C, NADPH regeneration system) and monitor degradation via LC-MS/MS.
- Metabolite Identification : Look for hydrolysis products (e.g., free carboxylic acid) or hydroxylated indole derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
